molecular formula C6H5BrN2O2 B155815 5-Bromo-2-methyl-3-nitropyridine CAS No. 911434-05-4

5-Bromo-2-methyl-3-nitropyridine

Cat. No. B155815
Key on ui cas rn: 911434-05-4
M. Wt: 217.02 g/mol
InChI Key: FZZLWWNOYMHSIS-UHFFFAOYSA-N
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Patent
US08871767B2

Procedure details

A stirred mixture of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (12.5 g, 34.6 mmol) in HCl (7 N in water, 200 mL) is heated at reflux for 18 hours. The mixture is cooled to room temperature and extracted with CH2Cl2 (3×200 mL). Organic layer is collected, dried over Na2SO4, filtered and concentrated to dryness. The crude product is purified via chromatography using CH2Cl2 to afford the title compound (5.8 g, 84%) as a yellow solid: Rf 0.67 (CH2Cl2); LCMS (m/z)=217.1, 219.2 [M+H]+, tR=2.01 min.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:19]([O-:21])=[O:20])[C:5]([CH:8](C(OCC)=O)C(OCC)=O)=[N:6][CH:7]=1>Cl>[Br:1][C:2]1[CH:3]=[C:4]([N+:19]([O-:21])=[O:20])[C:5]([CH3:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×200 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is purified via chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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